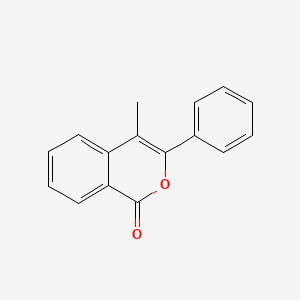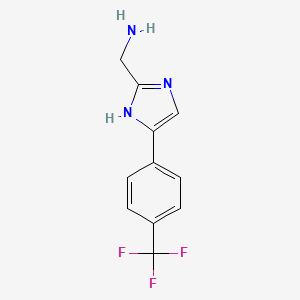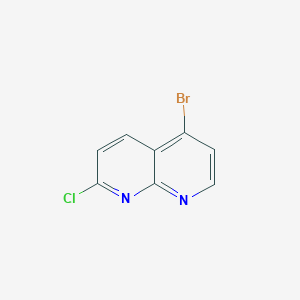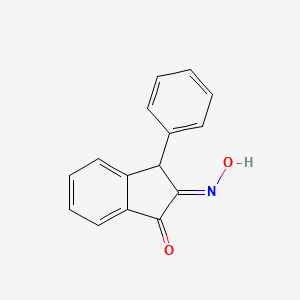
1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-phenyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. This compound is characterized by a fused benzopyranone structure with a methyl group at the 4-position and a phenyl group at the 3-position. Isochromen-1-ones are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method is the Sonogashira coupling followed by 6-endo-dig cyclization. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production methods for 4-Methyl-3-phenyl-1H-isochromen-1-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-phenyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for electrophilic substitution often involve Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted isochromen-1-ones from substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to inhibit platelet aggregation.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-phenyl-1H-isochromen-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1) and arachidonic acid-induced platelet aggregation. This inhibition is likely due to its ability to interfere with the enzyme’s active site, preventing the formation of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1H-isochromen-1-one: Lacks the methyl group at the 4-position.
4-Methyl-1H-isochromen-1-one: Lacks the phenyl group at the 3-position.
3-Benzoyl-1H-isochromen-1-one: Contains a benzoyl group instead of a phenyl group.
Uniqueness
4-Methyl-3-phenyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
550365-37-2 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
4-methyl-3-phenylisochromen-1-one |
InChI |
InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)16(17)18-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
UMAAMPIWXTXNEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=O)C2=CC=CC=C12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)


![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)

![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)




![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)

